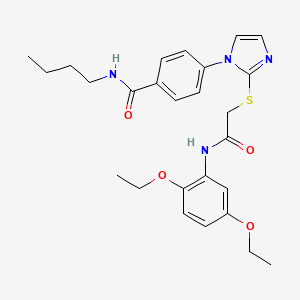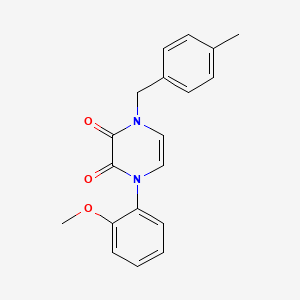
2-(4-Methanesulfonylphenyl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Methanesulfonylphenyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 2031269-26-6 . It has a molecular weight of 277.77 . The IUPAC name for this compound is 2-(4-(methylsulfonyl)phenyl)morpholine hydrochloride . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-Methanesulfonylphenyl)morpholine hydrochloride” is 1S/C11H15NO3S.ClH/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11;/h2-5,11-12H,6-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-(4-Methanesulfonylphenyl)morpholine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 277.77 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(Phenylsulfonyl) morpholine, a compound related to 2-(4-Methanesulfonylphenyl)morpholine hydrochloride, has been explored for its antimicrobial properties. A study investigated its modulating activity against standard and multi-resistant strains of bacteria and fungi, revealing its potential in enhancing antibiotic efficacy against Pseudomonas aeruginosa when combined with amikacin, showcasing a significant reduction in the minimum inhibitory concentration (MIC) (Oliveira et al., 2015).
Synthesis and Molecular Structure
Research into similar sulfonamide compounds highlights their relevance in developing novel therapeutic agents. For instance, the synthesis and structural analysis of biologically active aromatic sulfonamides and their hydrochloride salts, including compounds with morpholine groups, have provided insights into their potential biological significance. This includes elucidating their crystal and molecular structures to understand better the molecular basis of their activity (Remko et al., 2010).
Protective Groups in Synthesis
The utilization of sulfinamides as protective groups in synthesizing morpholines, including the hydrochloride salts, showcases the versatility of sulfonamide compounds in organic synthesis. This methodology has proven efficient in the formal synthesis of antidepressant drugs, demonstrating the chemical utility of sulfonamide derivatives in drug development (Fritz et al., 2011).
Material Science Applications
Sulfonated poly(aryl ether sulfone) compounds containing morpholine units have been investigated for their application in proton exchange membranes, highlighting the broader applicability of morpholine derivatives in material science. These materials exhibit low water uptake and high proton conductivity, making them suitable for fuel cell applications (Zhang et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-methylsulfonylphenyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S.ClH/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11;/h2-5,11-12H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRDFCWJHUCSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methanesulfonylphenyl)morpholine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

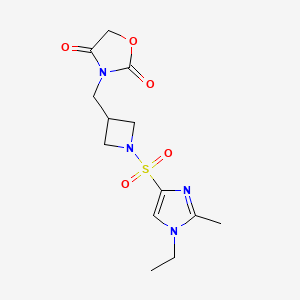
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2820398.png)
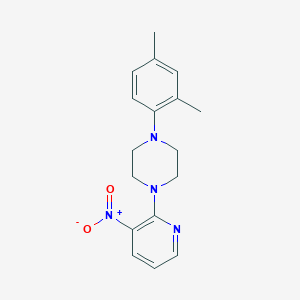
![N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B2820401.png)

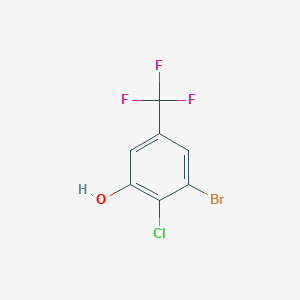
![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)
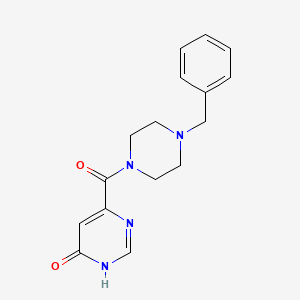
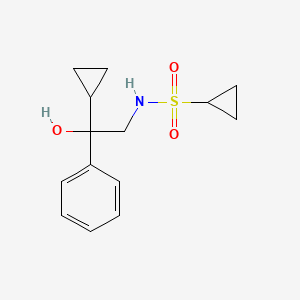

![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)
